1-Ethyl-2,4-dimethoxypyrimidin-1-ium
Description
1-Ethyl-2,4-dimethoxypyrimidin-1-ium is a pyrimidine derivative characterized by an ethyl group at the N1 position and methoxy substituents at the C2 and C4 positions. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C8H13N2O2+ |
|---|---|
Molecular Weight |
169.2g/mol |
IUPAC Name |
1-ethyl-2,4-dimethoxypyrimidin-1-ium |
InChI |
InChI=1S/C8H13N2O2/c1-4-10-6-5-7(11-2)9-8(10)12-3/h5-6H,4H2,1-3H3/q+1 |
InChI Key |
SHNYECUOGZEROH-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C(N=C(C=C1)OC)OC |
Canonical SMILES |
CC[N+]1=C(N=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table and analysis compare 1-Ethyl-2,4-dimethoxypyrimidin-1-ium with three related compounds identified in the literature:
Key Comparative Analysis
Substituent Effects on Reactivity and Solubility Methoxy vs. Hydroxy Groups: Methoxy groups in this compound reduce H-bond donor capacity compared to e'Thy (hydroxy substituents), making it less acidic but more lipophilic. This may favor applications in hydrophobic environments . Ethyl vs.
Hydrogen-Bonding and Molecular Recognition e'Thy demonstrates strong H-bonding with benzodiazepines via its hydroxy groups, a property critical for molecular recognition studies . In contrast, the methoxy groups in this compound act primarily as H-bond acceptors, limiting its role as a donor in supramolecular assemblies . The amino group in 2-Amino-4,6-dimethoxypyrimidin-1-ium provides an additional H-bond donor site, enhancing its utility in crystal engineering .
Crystallographic and Structural Insights The crystal structure of 2-Amino-4,6-dimethoxypyrimidin-1-ium reveals planar pyrimidine rings stabilized by H-bonding between amino and methoxy groups, forming layered networks . Similar analysis for this compound is lacking but could be predicted using SHELX-based refinement tools .
Applications in Drug Development
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